Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate

Catalog No.
S3011320
CAS No.
1497870-45-7
M.F
C6H9N3O3
M. Wt
171.156
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxy...

CAS Number

1497870-45-7

Product Name

Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate

IUPAC Name

methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate

Molecular Formula

C6H9N3O3

Molecular Weight

171.156

InChI

InChI=1S/C6H9N3O3/c1-12-6(11)5-7-4-9(8-5)2-3-10/h4,10H,2-3H2,1H3

InChI Key

LPXVRHURTKHCFA-UHFFFAOYSA-N

SMILES

COC(=O)C1=NN(C=N1)CCO

Solubility

not available

Hydroxyl-Functionalized Ionic Liquids

Specific Scientific Field: Theoretical Chemistry

Summary of the Application: Hydroxyl-functionalized ionic liquids, such as 1-(2-hydroxyethyl)-3-methylimidazolium ([C2OHmim]+), have been used in theoretical investigations of interactions with water (H2O), methanol (CH3OH), and dimethyl sulfoxide (DMSO) .

Methods of Application or Experimental Procedures: Density functional calculations were used to investigate these interactions .

Results or Outcomes: It was found that the cosolvent molecules interact with the anion and cation of each ionic liquid through different atoms, i.e., H and O atoms, respectively .

Hydroxyethylmethacrylate

Specific Scientific Field: Polymer Chemistry

Methods of Application or Experimental Procedures: Common methods of synthesis include the reaction of methacrylic acid with ethylene oxide, and the esterification of methacrylic acid with a large excess of ethylene glycol .

Results or Outcomes: Hydroxyethylmethacrylate is completely miscible with water and ethanol, but its polymer is practically insoluble in common solvents . Its viscosity is 0.0701 Pa⋅s at 20°C and 0.005 Pa⋅s at 30°C .

Hydroxyethyl Cellulose

Summary of the Application: Hydroxyethyl cellulose is a gelling and thickening agent derived from cellulose. It is widely used in cosmetics, cleaning solutions, and other household products .

Methods of Application or Experimental Procedures: Hydroxyethyl cellulose and methyl cellulose are frequently used with hydrophobic drugs in capsule formulations, to improve the drugs’ dissolution in the gastrointestinal fluids .

Results or Outcomes: Hydroxyethyl cellulose is also used extensively in the oil and gas industry as a drilling mud additive under the name HEC .

Hydrogels Derived from 2-Hydroxyethyl-Methacrylate

Specific Scientific Field: Environmental Chemistry

Summary of the Application: New hydrogels were synthesized by polymerization of 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid with different initiators and cross-linking reagents .

Methods of Application or Experimental Procedures: These hydrogels incorporate carboxylic, amide, and sulfonic groups capable of removing metal ions .

Results or Outcomes: These copolymers were capable of interacting and removing Cd (II), Cu (II), Pb (II), Ni (II), and Zn (II) ions from synthetic solutions and with real samples from mining wastewaters .

XLogP3

-0.6

Dates

Modify: 2024-04-14

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